molecular formula C20H16 B14330752 2-[2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethenyl]naphthalene CAS No. 109213-90-3

2-[2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethenyl]naphthalene

Cat. No.: B14330752
CAS No.: 109213-90-3
M. Wt: 256.3 g/mol
InChI Key: LXRFKBRFXLQNBS-UHFFFAOYSA-N
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Description

2-[2-(Bicyclo[420]octa-1,3,5-trien-3-yl)ethenyl]naphthalene is a complex organic compound that features a bicyclic structure fused with a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethenyl]naphthalene typically involves multiple steps starting from simpler organic molecules. One common approach involves the use of benzocyclobutene as a starting material. The synthetic route may include:

    Grignard Reaction: Benzocyclobutene can be reacted with a Grignard reagent to form an intermediate compound.

    Coupling Reaction: The intermediate is then subjected to a coupling reaction with a naphthalene derivative under specific conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of organic synthesis, such as the use of catalysts and optimized reaction conditions, would be applied to scale up the production.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethenyl]naphthalene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur, particularly on the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alkanes.

Scientific Research Applications

2-[2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethenyl]naphthalene has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-[2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethenyl]naphthalene exerts its effects involves interactions with molecular targets. The bicyclic structure allows it to fit into specific binding sites, influencing molecular pathways. Detailed studies on its mechanism of action are still ongoing, but it is believed to interact with enzymes and receptors in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Benzocyclobutene: A simpler bicyclic compound used as a starting material in the synthesis.

    Naphthalene Derivatives: Compounds with similar aromatic structures.

Uniqueness

What sets 2-[2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethenyl]naphthalene apart is its combination of a bicyclic structure with a naphthalene moiety, providing unique chemical and physical properties that are not found in simpler compounds.

Properties

CAS No.

109213-90-3

Molecular Formula

C20H16

Molecular Weight

256.3 g/mol

IUPAC Name

2-[2-(3-bicyclo[4.2.0]octa-1(6),2,4-trienyl)ethenyl]naphthalene

InChI

InChI=1S/C20H16/c1-2-4-19-13-15(7-9-17(19)3-1)5-6-16-8-10-18-11-12-20(18)14-16/h1-10,13-14H,11-12H2

InChI Key

LXRFKBRFXLQNBS-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C1C=CC(=C2)C=CC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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